[(Hex-1-yn-3-yl)oxy](trimethyl)silane
Description
(Hex-1-yn-3-yl)oxysilane is a silyl ether characterized by a terminal alkyne (hexynyl) group and a trimethylsiloxy (TMS-O) moiety. The TMS group confers thermal stability and hydrophobicity, while the hexynyl group may enable applications in click chemistry or cross-coupling reactions. Synthetically, such compounds are typically prepared via nucleophilic substitution or silylation of alkoxy precursors under anhydrous conditions .
Properties
CAS No. |
62785-87-9 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
hex-1-yn-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-6-8-9(7-2)10-11(3,4)5/h2,9H,6,8H2,1,3-5H3 |
InChI Key |
NZMGBJLLESPDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-yn-3-yl)oxysilane typically involves the reaction of hexyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction .
Industrial Production Methods
Industrial production of (Hex-1-yn-3-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Hex-1-yn-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Hex-1-yn-3-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: (Hex-1-yn-3-yl)oxysilane is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (Hex-1-yn-3-yl)oxysilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Alkyl-Substituted Silanes
- (Decyloxy)trimethylsilane (CAS 18402-10-3) and (Octadecyloxy)trimethylsilane (CAS 18748-98-6): Key Features: Long alkyl chains (C10 and C18) enhance hydrophobicity and reduce reactivity. Retention Indices: 1365–1395 (decyloxy) vs. 2135–2144 (octadecyloxy), indicating increased volatility with shorter chains . Applications: Used as lubricants or surface modifiers due to their non-polar nature.
Aryl-Substituted Silanes
[(3-Chlorobenzyl)oxy]trimethylsilane (6f) and [(4-Chlorobenzyl)oxy]trimethylsilane (6g) :
- ((5-Bromo-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (3g): Synthesis: Produced using 5-bromo-1-ketone and CH₂=CHMgBr, yielding a labile enol silane. Applications: Potential intermediates in pharmaceutical synthesis due to bromine’s versatility in cross-coupling .
Alkyne-Containing Silanes
- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4):
Spirocyclic and Enol Silanes
- (((3aR,6aS)-5',5'-dimethyl-3,3a,4,6a-tetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5-yl)oxy)trimethylsilane (3w) :
Physicochemical and Reactivity Comparisons
| Compound | Key Substituent | Yield (%) | Hydrolysis Rate (Relative) | Key Applications | Reference |
|---|---|---|---|---|---|
| (Hex-1-yn-3-yl)oxysilane | Terminal alkyne | N/A | Moderate (inferred) | Click chemistry, catalysis | Inferred |
| [(3-Chlorobenzyl)oxy]trimethylsilane (6f) | 3-Chlorobenzyl | 95 | Low | Intermediate in aryl synthesis | |
| (Decyloxy)trimethylsilane | C10 alkyl chain | N/A | Very low | Lubricants, hydrophobic coatings | |
| SIG5825.0 (Epoxy-functional silane) | Epoxypropyl | N/A | High (7.5:1 vs. SIG5840.0) | Polymer crosslinking | |
| Trimethyl(boronate-ethynyl)silane | Boronate-ethynyl | 92 | Moderate | Cross-coupling reactions |
Key Observations :
- Hydrophobicity : Alkyl-substituted silanes (e.g., decyloxy) exhibit lower hydrolysis rates than aryl or alkyne analogs due to steric shielding .
- Reactivity : Electron-deficient groups (e.g., chloro, bromo) reduce nucleophilic susceptibility, while epoxy or boronate groups enhance reactivity in targeted applications .
- Synthetic Efficiency: Enol silanes and spirocyclic derivatives achieve high yields and enantioselectivity under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
